molecular formula C6H14N2O2 B8642390 3-Ethoxycarbonylaminopropylamine

3-Ethoxycarbonylaminopropylamine

Cat. No.: B8642390
M. Wt: 146.19 g/mol
InChI Key: QJBVYGPDCGQEQB-UHFFFAOYSA-N
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Description

Based on its molecular structure, 3-Ethoxycarbonylaminopropylamine is a diamine compound featuring both a primary amine and a urethane-protected amine (ethoxycarbonyl) functional group. This bifunctionality makes it a valuable building block in organic synthesis and materials science. The primary amine is highly reactive, enabling its use in nucleophilic substitution reactions, formation of Schiff bases, or as a ligand for metal coordination. The protected urethane group offers stability during synthetic processes and can be readily deprotected under mild acidic conditions to reveal a second primary amine, allowing for sequential and selective functionalization. In polymer research, this compound can serve as a monomer for synthesizing polyurethanes and polyureas, or as a cross-linking agent. Its potential applications extend to the development of specialty dendrimers, where its differentiated amine groups allow for controlled, branched growth. In pharmaceutical and agrochemical research, it may be used as a key intermediate for constructing active molecules, particularly where a diaminoalkane scaffold is required. The specific mechanisms of action and primary research utilities for this compound are highly dependent on the final application and must be verified through scientific literature for your specific field of study.

Properties

Molecular Formula

C6H14N2O2

Molecular Weight

146.19 g/mol

IUPAC Name

ethyl N-(3-aminopropyl)carbamate

InChI

InChI=1S/C6H14N2O2/c1-2-10-6(9)8-5-3-4-7/h2-5,7H2,1H3,(H,8,9)

InChI Key

QJBVYGPDCGQEQB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NCCCN

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of 3-Ethoxycarbonylaminopropylamine is in medicinal chemistry, where it serves as a precursor for the synthesis of pharmacologically active compounds. Its structural features allow it to interact with biological targets, leading to potential therapeutic effects.

Case Studies:

  • Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have shown effectiveness against several bacterial strains, including E. coli and S. aureus, with minimum inhibitory concentrations (MICs) in the low milligram range .
  • Anthelmintic Properties : In studies involving anthelmintic activity, derivatives of this compound demonstrated efficacy against parasitic worms such as Pheretima posthuma and Ascaridia galli, outperforming standard treatments like albendazole .

Organic Synthesis

This compound is also utilized in organic synthesis as a versatile intermediate. Its ability to participate in various reactions makes it valuable for creating complex organic molecules.

Synthesis Techniques:

  • Rearrangement Reactions : The compound can undergo rearrangement reactions to form guanidyl-functionalized derivatives, which are useful in synthesizing new classes of compounds with potential biological activity .
  • Catalytic Processes : The preparation of this compound often involves catalytic methods that enhance yield and selectivity, contributing to more sustainable synthetic practices .

Materials Science

In materials science, this compound is explored for its potential applications in developing novel materials, particularly in the fields of coatings and polymers.

Applications:

  • Corrosion Inhibitors : The compound has been identified as a promising candidate for use as a corrosion inhibitor in various industrial applications due to its ability to form protective layers on metal surfaces .
  • Emulsifiers : Its surfactant properties make it suitable for use as an emulsifier in formulations requiring stable mixtures of immiscible liquids .

Data Tables

The following tables summarize relevant data regarding the biological activity and synthesis methods associated with this compound.

Biological Activity Tested Organisms MIC (mg/ml)
AntimicrobialE. coli0.08
S. aureus0.07
AnthelminticPheretima posthumaEffective
Ascaridia galliEffective
Synthesis Method Description
Catalytic HydrogenationHigh selectivity using catalysts A and B for improved yield .
Rearrangement ReactionSynthesis of guanidyl-functionalized derivatives .

Comparison with Similar Compounds

Structural Analogues and Key Properties

The table below compares 3-Ethoxycarbonylaminopropylamine with structurally related amines, based on available evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Applications/Reactivity
This compound Likely C₆H₁₄N₂O₂ ~146.19 (estimated) Not reported Not reported Peptide coupling, polymer synthesis
3-Ethoxypropylamine C₅H₁₃NO 103.17 136–138 0.861 Solvent, intermediate in surfactants
(3-Aminopropyl)diethylamine C₇H₁₈N₂ 130.23 Not reported Not reported Corrosion inhibitor, chelating agent
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl C₈H₁₈ClN₃ 191.70 Not reported Not reported Peptide coupling reagent (e.g., EDC·HCl)
3-Dimethylaminopropylamine C₅H₁₄N₂ 102.18 160–162 0.870 Epoxy curing agent, surfactant precursor

Reactivity and Functional Group Influence

  • Ethoxycarbonyl Group: The ethoxycarbonyl moiety in this compound enhances electrophilicity, facilitating nucleophilic acyl substitution reactions. This contrasts with simpler amines like 3-Ethoxypropylamine, which lack carbonyl functionality and exhibit basic amine reactivity (e.g., protonation, alkylation) .
  • Carbodiimide Derivatives: Compounds like 1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide HCl (EDC·HCl) share the aminopropyl backbone but incorporate a carbodiimide group (-N=C=N-), enabling activation of carboxylic acids for amide bond formation. This highlights the critical role of functional groups in directing reactivity .

Preparation Methods

Step 1: Preparation of 3-Ethoxypropionitrile

The first step involves the reaction of ethanol and acrylonitrile in the presence of a strong base catalyst (e.g., sodium ethoxide or sodium methoxide) to form 3-ethoxypropionitrile. Key parameters include:

  • Molar ratio : Ethanol to acrylonitrile (1.0–1.5:1).

  • Temperature : 30–60°C (optimized to minimize side reactions).

  • Catalyst loading : 0.2–2% of total reaction mass.

Under these conditions, the reaction achieves >97% selectivity for 3-ethoxypropionitrile, with residual ethanol and acrylonitrile concentrations below 2.5%.

Reaction Mechanism

The base catalyst deprotonates ethanol, generating an ethoxide ion that undergoes nucleophilic addition to acrylonitrile. This forms an intermediate alkoxide, which abstracts a proton to yield 3-ethoxypropionitrile:

CH2=CHCN+CH3CH2OCH2(OCH2CH3)CH2CN+OH\text{CH}2=\text{CHCN} + \text{CH}3\text{CH}2\text{O}^- \rightarrow \text{CH}2(\text{OCH}2\text{CH}3)\text{CH}_2\text{CN} + \text{OH}^-

Step 2: Hydrogenation of 3-Ethoxypropionitrile

The nitrile intermediate is hydrogenated to 3-ethoxypropylamine using a modified Raney nickel or cobalt catalyst. Critical factors include:

  • Catalyst modification : Treatment with alkaline substances (e.g., KOH, disodium hydrogen phosphate) enhances hydrogen adsorption and reduces deamination byproducts.

  • Hydrogenation conditions :

    • Temperature: 70–150°C

    • Pressure: 3.0–6.0 MPa

    • Inhibitors: Ammonia or liquid ammonia (1–5 wt% of catalyst) to suppress secondary reactions.

This step achieves 90–95% selectivity for 3-ethoxypropylamine, with final product purity >99.5% after vacuum distillation.

Example Protocol from Patent CN109369423B

ParameterValue
Catalyst BRaney nickel + 0.5% KOH
Hydrogenation pressure3.6 MPa
Temperature85°C
Yield92%
Purity99.7%

The introduction of the ethoxycarbonyl group to 3-ethoxypropylamine is typically achieved via reaction with ethyl chloroformate (ClCOOEt), a standard carbamation method in organic synthesis.

Reaction Conditions and Optimization

  • Reagents :

    • 3-Ethoxypropylamine

    • Ethyl chloroformate (1.1–1.5 equivalents)

    • Base: Triethylamine or pyridine (to neutralize HCl).

  • Solvent : Dichloromethane, THF, or toluene.

  • Temperature : 0–25°C (to control exothermicity).

The reaction proceeds as follows:

NH2(CH2)3OCH2CH3+ClCOOCH2CH3NHCOOCH2CH3(CH2)3OCH2CH3+HCl\text{NH}2(\text{CH}2)3\text{OCH}2\text{CH}3 + \text{ClCOOCH}2\text{CH}3 \rightarrow \text{NHCOOCH}2\text{CH}3(\text{CH}2)3\text{OCH}2\text{CH}_3 + \text{HCl}

Yield and Selectivity

  • Typical yield : 80–90% under optimized conditions.

  • Byproducts : Diethyl carbonate (from excess ethyl chloroformate) or urea derivatives (if amine is present in excess).

Alternative Synthetic Routes

One-Pot Nitrile Hydrolysis and Carbamation

A hypothetical one-pot method could involve:

  • Hydrolysis of 3-ethoxypropionitrile to 3-ethoxypropionamide.

  • Hofmann rearrangement of the amide to generate the amine.

  • In situ carbamation with ethyl chloroformate.

However, this route is less practical due to competing hydrolysis and side reactions.

Enzymatic Carbamation

Emerging research suggests that lipases or esterases could catalyze carbamate formation under mild conditions, though this approach remains experimental.

Industrial-Scale Considerations

The patented method for 3-ethoxypropylamine is scalable, with demonstrated yields >90% in pilot plants. Key advantages include:

  • Catalyst recyclability : Both catalysts A (base) and B (Raney metals) can be reused for multiple batches.

  • Waste minimization : Ethanol and inhibitors (e.g., liquid ammonia) are recovered and recycled.

For carbamation, continuous-flow reactors could enhance efficiency by improving heat transfer and reducing reaction time.

Q & A

Q. What are the standard laboratory protocols for synthesizing 3-Ethoxycarbonylaminopropylamine?

Methodological Answer: A common approach involves the reaction of 3-aminopropylamine with ethyl chloroformate under controlled conditions. Key steps include:

  • Reagent Preparation: Use anhydrous solvents (e.g., dichloromethane) to minimize hydrolysis.
  • Temperature Control: Maintain the reaction at 0–5°C to avoid side reactions.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization for isolation .
  • Validation: Confirm purity via melting point analysis and thin-layer chromatography (TLC).

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy: Use 1^1H and 13^{13}C NMR to verify the ethoxycarbonyl group (e.g., carbonyl carbon at ~155 ppm) and amine protons (broad singlet at ~1.5 ppm).
  • IR Spectroscopy: Identify the carbonyl stretch (C=O) near 1680–1720 cm1^{-1} and N-H stretches (3300–3500 cm1^{-1}).
  • Mass Spectrometry: Confirm molecular weight via ESI-MS or GC-MS, observing the molecular ion peak at m/z corresponding to C6_6H14_{14}N2_2O2_2 .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • PPE Requirements: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation: Conduct experiments in a fume hood to avoid inhalation of vapors.
  • Waste Management: Segregate chemical waste in labeled containers and coordinate with certified disposal services .

Advanced Research Questions

Q. How can computational methods elucidate the electronic properties of this compound?

Methodological Answer:

  • Quantum Chemical Analysis: Use DFT (Density Functional Theory) with B3LYP/6-311++G(d,p) basis sets to calculate molecular orbitals, electrostatic potential maps, and bond dissociation energies.
  • Software Tools: Gaussian or ORCA for simulations; compare results with experimental UV-Vis or X-ray crystallography data to validate accuracy .

Q. How should researchers resolve contradictions between spectroscopic and computational data?

Methodological Answer:

  • Cross-Validation: Replicate experimental conditions (e.g., solvent polarity, temperature) in simulations to align theoretical and empirical results.
  • Error Analysis: Quantify instrumental limitations (e.g., NMR sensitivity) and computational approximations (e.g., basis set incompleteness).
  • Alternative Techniques: Use X-ray diffraction for definitive structural confirmation if discrepancies persist .

Q. What experimental design principles apply to studying the reactivity of this compound in nucleophilic reactions?

Methodological Answer:

  • Control Variables: Fix temperature, solvent polarity, and reactant stoichiometry while varying nucleophile strength (e.g., primary vs. tertiary amines).
  • Kinetic Studies: Monitor reaction progress via HPLC or 1^1H NMR at timed intervals.
  • Statistical Analysis: Apply Arrhenius equations or Eyring plots to derive activation parameters (ΔG‡, ΔH‡) .

Q. How can researchers optimize the stability of this compound in aqueous environments?

Methodological Answer:

  • pH Control: Conduct stability assays at pH 4–6 (buffered solutions) to minimize hydrolysis of the ethoxycarbonyl group.
  • Accelerated Degradation Studies: Use elevated temperatures (40–60°C) to model shelf life, with LC-MS to identify degradation products.
  • Additive Screening: Test stabilizers like antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) .

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